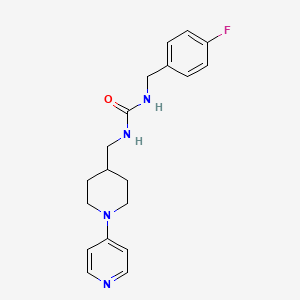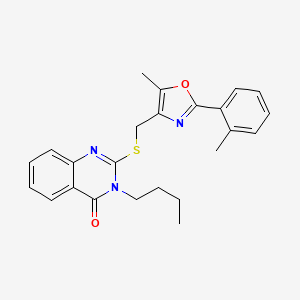![molecular formula C21H26N4OS B2890364 N-(2-Cyano-3-methylbutan-2-yl)-2-[(1-phenyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)sulfanyl]acetamide CAS No. 1038025-04-5](/img/structure/B2890364.png)
N-(2-Cyano-3-methylbutan-2-yl)-2-[(1-phenyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-[(1-phenyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H26N4OS and its molecular weight is 382.53. The purity is usually 95%.
BenchChem offers high-quality N-(2-Cyano-3-methylbutan-2-yl)-2-[(1-phenyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Cyano-3-methylbutan-2-yl)-2-[(1-phenyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Evaluation
Research on compounds with structural similarities, particularly those involving cyanoacetamide moieties and their derivatives, has been focused on the synthesis of various heterocycles incorporating sulfamoyl moiety for antimicrobial applications. These studies involve synthesizing a range of compounds and evaluating their in vitro antibacterial and antifungal activities. The potential for similar compounds to exhibit antimicrobial properties suggests a research application for N-(2-Cyano-3-methylbutan-2-yl)-2-[(1-phenyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)sulfanyl]acetamide in developing new antimicrobial agents (E. Darwish, Khalid A. Atia, A. Farag, 2014; B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties suitable for use as antimicrobial agents highlights another significant research application. Such studies demonstrate the reactivity of cyanoacetamide with various reagents to form heterocycles, pointing to the versatility of similar compounds in synthesizing biologically active molecules. This suggests potential research applications in medicinal chemistry and drug development (E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014).
Crystal Structure Analysis
Studies on related compounds also include crystal structure analysis to understand the molecular conformation better, which is critical in drug design and development processes. Analyzing the crystal structure of related compounds can provide insights into the interactions that govern their biological activities, thus informing the design of more effective and selective agents (Xiao-Qing Cai, Xiao-Nuan Xie, Xiaowei Yan, Kejian Zhao, Mei-Rong Li, 2009).
Synthesis of Biological Interest Compounds
Further research includes the synthesis of derivatives with potential biological interest. The exploration of reactions under various conditions to yield biologically relevant structures suggests the utility of similar compounds in synthesizing novel agents with potential therapeutic applications (A. Fadda, H. A. Etman, A. Sarhan, Sherihan A. El-Hadidy, 2010).
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(1-phenyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4OS/c1-15(2)21(3,14-22)24-19(26)13-27-20-23-17-11-7-8-12-18(17)25(20)16-9-5-4-6-10-16/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUBIOYKLBIVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=C(N1C3=CC=CC=C3)CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1-Aminoethyl)phenoxy]acetic acid;hydrochloride](/img/structure/B2890283.png)

![N~1~-(2-chlorophenyl)-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2890287.png)

![5-(2-methoxyethyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2890289.png)
![1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2890292.png)
![4-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-3-phenylpiperazin-2-one](/img/structure/B2890294.png)
![5-(4-bromophenyl)-2-(4-chlorophenyl)-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2890297.png)
![4-[(4-chloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2890298.png)



![5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B2890302.png)
![4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2890304.png)